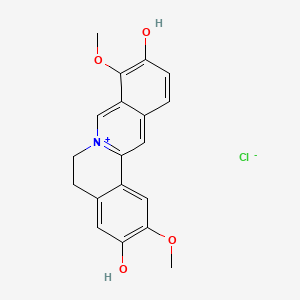

Dibenzo(a,g)quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-,chloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound Dibenzo(a,g)quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-, chloride belongs to the class of benzylisoquinoline alkaloids. Its systematic IUPAC name is derived from its fused polycyclic structure and substituent positions. The parent structure, dibenzo[a,g]quinolizinium , consists of a quinolizinium core fused with two benzene rings at the a and g positions. The numbering system assigns positions to the methoxy (-OCH₃), hydroxy (-OH), and saturation sites:

- 5,6-dihydro : Partial saturation at the 5th and 6th carbon positions of the quinolizinium core.

- 3,10-dihydroxy : Hydroxyl groups at the 3rd and 10th positions.

- 2,9-dimethoxy : Methoxy groups at the 2nd and 9th positions.

The full IUPAC name is 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxydibenzo[a,g]quinolizin-7-ium chloride .

A CAS Registry Number uniquely identifies this compound, though it is not explicitly listed in the provided sources. Related compounds, such as jatrorrhizine chloride (CAS 6681-15-8) and berberine chloride (CAS 633-65-8), share structural similarities but differ in substituent patterns.

Synonyms and Historical Terminology

This compound is referenced under multiple synonyms across chemical literature, reflecting its relationship to alkaloid derivatives:

- Dehydrodiscretamine chloride : A historical name emphasizing its structural similarity to discretamine, a protoberberine alkaloid.

- Jatrorrhizine derivative : Highlights its shared quinolizinium core with jatrorrhizine but distinct substitution pattern (dihydroxy vs. trimethoxy groups).

- 13-Methylpalmatine iodide analog : Refers to its structural resemblance to palmatine derivatives, albeit with differing substituents and counterions.

The term berberine analog is also applicable, as both compounds share the dibenzoquinolizinium skeleton but differ in oxygenation patterns.

Structural Relationship to Berberine Alkaloid Derivatives

The compound’s core structure aligns with berberine-type alkaloids, characterized by a dibenzoquinolizinium system. Key distinctions arise in oxygenation and substitution:

Backbone Similarities :

Substituent Differences :

Comparison to Jatrorrhizine :

The structural evolution from berberine to this compound involves selective demethylation and hydroxylation, common in biosynthetic pathways of isoquinoline alkaloids.

Properties

CAS No. |

78134-82-4 |

|---|---|

Molecular Formula |

C19H18ClNO4 |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

2,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3,10-diol;chloride |

InChI |

InChI=1S/C19H17NO4.ClH/c1-23-18-9-13-12(8-17(18)22)5-6-20-10-14-11(7-15(13)20)3-4-16(21)19(14)24-2;/h3-4,7-10,21H,5-6H2,1-2H3;1H |

InChI Key |

KOUIRDSDSOKPLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC(=C(C4=C3)OC)O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydrodiscretamine (chloride) typically involves the extraction of bioactive isoquinoline alkaloids from plants such as Fissistigma polyanthum and Nandina domestica . The synthetic route includes several steps of chemical reactions, including condensation and cyclization reactions, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for dehydrodiscretamine (chloride) are not extensively documented. the process generally involves large-scale extraction and purification techniques, followed by chemical synthesis under stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Dehydrodiscretamine (chloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

The compound features a dibenzoquinolizinium structure characterized by two fused benzene rings and a quinolizinium moiety. The presence of hydroxy and methoxy groups enhances its solubility and reactivity. Its molecular formula is with a molar mass of 359.81 g/mol .

Anticancer Properties

Dibenzo(a,g)quinolizinium compounds are primarily investigated for their ability to bind to DNA, which is crucial for their potential as anticancer agents. These compounds can interfere with DNA replication processes, making them promising candidates for cancer therapy .

Case Study:

- Research Findings: Studies have shown that dibenzo(a,g)quinolizinium derivatives exhibit significant DNA-binding affinity compared to other quinolizinium derivatives. The variations in binding affinities are attributed to structural modifications within the compounds .

Antibacterial Activity

Recent research highlights the antibacterial properties of dibenzo(a,g)quinolizinium derivatives against bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves the enhancement of the self-polymerization of the bacterial cell division protein FtsZ .

Table 1: Antibacterial Efficacy of Dibenzo(a,g)quinolizinium Derivatives

| Compound | Target Bacteria | Mechanism of Action |

|---|---|---|

| Compound A | Staphylococcus aureus | Enhances FtsZ polymerization |

| Compound B | Enterococcus faecalis | Inhibits bacterial cell division |

Mitochondrial Imaging

The fluorescent properties of dibenzo(a,g)quinolizinium compounds make them suitable for use as mitochondrial trackers in live-cell imaging studies. This application is particularly valuable in cellular biology for monitoring mitochondrial dynamics and function .

Case Study:

- Fluorescent Tracking: Research has demonstrated that these compounds can effectively label mitochondria in live cells, providing insights into cellular metabolism and health .

Material Science Applications

Dibenzo(a,g)quinolizinium compounds are also explored for their potential in developing new materials with specific optical or electronic properties. The unique arrangement of functional groups allows for tunable properties that can be tailored for various applications in nanotechnology and organic electronics .

Mechanism of Action

Dehydrodiscretamine (chloride) exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease. The molecular targets include the active sites of AChE and BChE, and the pathways involved are related to cholinergic signaling.

Comparison with Similar Compounds

Table 1: Substituent Patterns and Key Properties of Related Compounds

Key Observations:

- Substituent Effects : Methoxy groups (e.g., in Palmatine chloride) reduce water solubility compared to hydroxylated analogs like the target compound and demethyleneberberine .

- Bioactivity : The 3,4-methylenedioxy substituent in certain analogs correlates with potent topoisomerase I inhibition, suggesting that electron-donating groups enhance interaction with enzymatic targets .

- Isomeric Differences: Dibenzo[a,f]quinolizinium isomers (e.g., 6,7-dihydro-9,10-dimethoxy derivatives) exhibit distinct ring fusion patterns, altering electronic properties and synthetic accessibility .

Pharmacological and Metabolic Comparisons

Table 2: Pharmacological Activities of Selected Compounds

Key Observations:

- Metabolism : Demethyleneberberine, a Phase I metabolite of berberine, retains bioactivity, whereas the target compound’s hydroxyl groups may predispose it to glucuronidation or sulfation .

- Therapeutic Potential: The target compound’s hydroxyl groups could enhance antioxidant capacity, analogous to demethyleneberberine’s effects .

Key Observations:

- Cyclization Routes : The target compound may be synthesized via intramolecular aryl amidation, similar to dibenzo[a,f] analogs, but hydroxyl group protection is critical to avoid side reactions .

- Isomer-Specific Synthesis : Dibenzo[a,g] derivatives are less synthetically explored than [a,f] isomers due to challenges in regioselective ring closure .

Biological Activity

Dibenzo(a,g)quinolizinium derivatives, particularly the compound 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-,chloride, have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex dibenzo structure and multiple hydroxyl and methoxy groups. Its molecular formula is , indicating the presence of chlorine and nitrogen alongside carbon and oxygen.

- Inhibition of Cholesterol Biosynthesis :

-

Antibacterial Activity :

- Related dibenzo[a,g]quinolizin derivatives have shown significant antibacterial properties. For instance, studies indicate that substituents at specific positions enhance antibacterial potency against strains like Staphylococcus aureus and Enterococcus faecalis. The mechanism involves disruption of the bacterial cell division protein FtsZ, which is crucial for bacterial proliferation .

Biological Activities

The following table summarizes the key biological activities associated with Dibenzo(a,g)quinolizinium derivatives:

Case Studies

- Cholesterol Regulation :

- Antibacterial Efficacy :

- Cytotoxic Studies :

Future Directions

The ongoing research into Dibenzo(a,g)quinolizinium derivatives highlights their potential as therapeutic agents in various medical fields:

- Cardiovascular Health : Further studies are needed to fully understand their role in cholesterol management.

- Infectious Diseases : Given their antibacterial properties, these compounds could be pivotal in developing new treatments for antibiotic-resistant infections.

- Cancer Therapy : The cytotoxic effects observed suggest a need for detailed studies to explore their application in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.